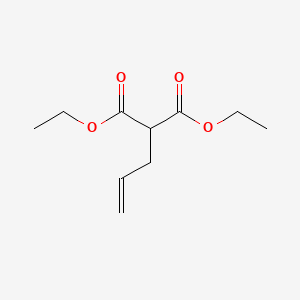

アリルマロン酸ジエチル

概要

説明

Diethyl allylmalonate is a clear colorless to slightly yellow liquid . It is an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and numerous other pharmaceuticals, agrochemicals, and flavors and fragrances compounds .

Synthesis Analysis

Diethyl allylmalonate is obtained by reacting diethyl malonate with allyl bromide .Molecular Structure Analysis

The molecular formula of Diethyl allylmalonate is C10H16O4 . It contains a total of 29 bonds, including 13 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis

Diethyl allylmalonate is an important intermediate in various syntheses. It is used in the production of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and other pharmaceuticals .Physical And Chemical Properties Analysis

Diethyl allylmalonate has a molecular weight of 200.23 . It is a clear colorless to slightly yellow liquid . The boiling point is 222-223 °C, and the density is 1.015 g/mL at 25 °C .科学的研究の応用

ビタミン合成

アリルマロン酸ジエチル: は、特にビタミンB1(チアミン)とビタミンB6(ピリドキシン)などの必須ビタミンの合成における重要な中間体です 。これらのビタミンは、炭水化物の分解や神経伝達物質の合成など、代謝プロセスにおいて重要な役割を果たします。

製薬用途

製薬業界では、アリルマロン酸ジエチルはバルビツール酸系薬物の製造に使用されます 。これらは、鎮静、催眠、抗けいれん作用のために使用される中枢神経抑制剤です。 さらに、非ステロイド性抗炎症薬の製造にも関与しています 。これらは、痛みを軽減し、発熱を下げ、血栓を予防し、高用量では炎症を軽減する薬剤です。

農薬合成

この化合物は、さまざまな農薬の製造における中間体として機能します 。これらの化学物質には、農薬、除草剤、肥料が含まれ、農業生産性の向上と害虫や病気の防除に不可欠です。

香料と香料

香料と香料部門では、アリルマロン酸ジエチルは、製品に特定の味や香りを付与する化合物の合成に貢献しています 。この用途は、食品・飲料業界だけでなく、香水や香料製品の製造にとっても不可欠です。

材料科学

アリルマロン酸ジエチル: は、自動車、航空宇宙、消費財など、さまざまな産業における潜在的な用途を持つ新しいポリマーの開発のために、材料科学研究で使用できます .

化学合成

この化合物は、化学合成においても重要であり、複雑な有機分子の構成要素として使用されます。 反応におけるその存在は、有機化学における基本的なプロセスである新しい炭素-炭素結合の形成につながる可能性があります .

分析化学

分析化学では、アリルマロン酸ジエチルは、クロマトグラフィー法や分光分析における標準物質または試薬として使用され、物質の識別と定量に役立ちます .

研究開発

最後に、アリルマロン酸ジエチルは、新しい薬剤や化学物質の開発のための研究開発ラボで頻繁に使用されます。 中間体としてのその汎用性により、研究者は幅広い化学反応と合成を探求することができます .

Safety and Hazards

Diethyl allylmalonate is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Diethyl allylmalonate is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flavors and fragrances compounds

Biochemical Pathways

Diethyl allylmalonate is involved in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents . These compounds, once synthesized, can participate in various biochemical pathways. For example, vitamins B1 and B6 are essential for energy metabolism and neurotransmitter synthesis, respectively.

Result of Action

The primary result of the action of Diethyl allylmalonate is the production of other compounds through chemical synthesis. These compounds, such as vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents, can have various molecular and cellular effects depending on their specific mechanisms of action .

Action Environment

The action of Diethyl allylmalonate, as a chemical intermediate, is heavily influenced by the conditions of the chemical reaction in which it is used, including factors such as temperature, pH, and the presence of other chemicals. These factors can influence the yield and purity of the synthesized compounds. In terms of stability, Diethyl allylmalonate is a combustible liquid and should be stored in cool, dry conditions in well-sealed containers .

特性

IUPAC Name |

diethyl 2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWAYKGILJJNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883787 | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2049-80-1 | |

| Record name | Diethyl allylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl allylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl allylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl allylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl allylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ALLYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ETZ38HUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

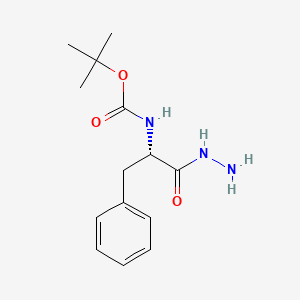

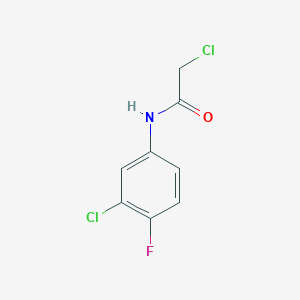

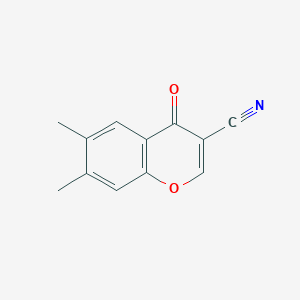

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions diethyl allylmalonate participates in?

A1: Diethyl allylmalonate is often used in [4+2] cycloaddition reactions with cyclopentadienes, yielding bicyclic compounds like diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates []. It can also participate in radical addition reactions with per(poly)fluoroalkyl iodides in the presence of a chromium chloride/iron catalyst system to produce per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives [].

Q2: Can diethyl allylmalonate be used to synthesize other valuable compounds?

A2: Yes, diethyl allylmalonate serves as a precursor for various compounds. For instance, it can be alkylated with iodomethane-d3 and further manipulated to synthesize deuterium-labeled methylmalonic acid and propionic acid, specifically methyl-d3-malonic acid and propionic-3,3,3-d3 acid []. It can also be reacted with anhydrous sodium ethoxide and subsequently hydrolyzed and decarboxylated to yield 4-pentenoic acid, a compound used in food flavorings [].

Q3: Are there any applications of diethyl allylmalonate derivatives in materials science?

A3: Yes, research indicates that chlorinated derivatives of diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, synthesized from diethyl allylmalonate, show promise as plasticizers for poly(vinyl chloride) (PVC) polymers []. Additionally, a β-diketone-functionalized polyhedral oligomeric silsesquioxane (POSS) dendrimer, synthesized using diethyl allylmalonate, was used to create hybrid luminescent complexes with lanthanide ions. These complexes, when incorporated into a polymethyl methacrylate (PMMA) matrix, formed nanoparticles that imparted luminescent properties to the PMMA material [].

Q4: Has diethyl allylmalonate been used to modify polymers?

A4: Yes, diethyl allylmalonate has been successfully utilized in the functionalization of atactic polypropylene. This process, initiated by dicumyl peroxide, incorporates the allyl group of diethyl allylmalonate into the polymer backbone [].

Q5: What spectroscopic data is available for characterizing diethyl allylmalonate?

A5: While the provided abstracts lack specific spectroscopic details, diethyl allylmalonate is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, functional groups, and molecular weight. For instance, 4-pentenoic acid, synthesized from diethyl allylmalonate, was confirmed using MS, IR, and 1H NMR [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)